2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a sulfonylated tetrahydroisoquinoline derivative characterized by a bicyclic core fused with a sulfonyl-linked aromatic ring. The phenyl substituent at the sulfonyl group contains 5-chloro, 2-methoxy, and 4-methyl groups, which modulate electronic, steric, and solubility properties. This compound is synthesized via nucleophilic substitution between 1,2,3,4-tetrahydroisoquinoline and the corresponding sulfonyl chloride under anhydrous conditions, followed by purification via column chromatography or recrystallization .
Tetrahydroisoquinoline sulfonamides are explored for diverse biological activities, including antifungal, anticancer, and enzyme modulation . The chloro and methoxy substituents in this compound may enhance target binding and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-12-9-16(22-2)17(10-15(12)18)23(20,21)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGACENYHXYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonylation of a tetrahydroisoquinoline derivative with a sulfonyl chloride reagent under basic conditions. The reaction conditions often include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium azide or thiourea .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical profiles of tetrahydroisoquinoline sulfonamides are highly substituent-dependent. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Tetrahydroisoquinoline Sulfonamides
Key Observations :
- Chloro Substitution : The 5-chloro group in the target compound may improve hydrophobic interactions with biological targets compared to 4-chloro derivatives (e.g., ) .
- Methoxy vs.
- Methyl Group : The 4-methyl substituent likely increases lipophilicity, influencing membrane permeability .
Table 2: Reaction Yields and Conditions for Selected Compounds
*Estimated based on analogous syntheses.
Biological Activity
The compound 2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H17ClN2O4S
- Molecular Weight: 368.84 g/mol
- CAS Number: 16673-34-0
- IUPAC Name: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition.
Antibacterial Activity
Studies have shown that sulfonamide derivatives possess significant antibacterial properties. For instance, compounds similar to this compound demonstrated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A (similar structure) | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | AChE | 50 |
| Related Compound | Urease | 30 |
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The sulfonamide group is known to mimic p-amino benzoic acid (PABA), which is essential for bacterial growth. By inhibiting the synthesis of folic acid in bacteria, these compounds effectively hinder bacterial proliferation.
Case Studies
Recent studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a sulfonamide derivative resulted in a significant reduction in infection rates compared to controls.
- Enzyme Inhibition Study : Another study assessed the impact of the compound on enzyme activity in vitro and found that it effectively inhibited AChE activity at concentrations achievable in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
